methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Description
Methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo-diazepine core. Its structure includes a benzyl substituent at position 5, a methyl ester at position 2, and a ketone group at position 4 (Figure 1).
Properties
IUPAC Name |
methyl 5-benzyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-16(21)13-10-14-15(20)18(8-5-9-19(14)17-13)11-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVESXRSCZDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(C(=O)C2=C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester . The reaction conditions often include the use of catalysts such as SnCl2 and NaOAc in solvents like THF . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its role as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a][1,4]diazepine core : A fused bicyclic system combining pyrazole and diazepine rings.
- Substituents: 5-Benzyl group: Enhances lipophilicity and may influence receptor binding. Methyl ester: Provides a handle for further functionalization (e.g., hydrolysis to carboxylic acid).
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Pyrazolo-Diazepine Derivatives
Key Observations:
4-Oxo group is conserved in most analogues, stabilizing the diazepine ring conformation .
Ester vs. Carboxylic Acid :
Key Observations:
- Benzyl Introduction: The 5-benzyl group in the target compound is likely introduced via nucleophilic substitution or alkylation, analogous to furanoyl acylation in compound 15 .
- Ester Hydrolysis : Methyl esters can be hydrolyzed to carboxylic acids (e.g., compound 16 in ), enabling further derivatization for drug discovery.
Table 3: Property Comparison of Selected Derivatives
*Estimated based on ethyl ester analogue (LogP 1.01) .
†Data from compound 16 in .
Key Observations:
- Lipophilicity : The 5-benzyl group increases LogP compared to unsubstituted derivatives, favoring blood-brain barrier penetration .
- Biological Relevance: Compounds with acylated substituents (e.g., furanoyl in ) show antiviral activity, suggesting the target compound’s benzyl group may be optimized for similar targets.
Biological Activity
Methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique pyrazolo-diazepine structure characterized by a benzyl group at the 5-position of the pyrazolo ring. This structural diversity is believed to contribute to its varied biological effects.
- Molecular Formula : C_{15}H_{16}N_{4}O_{3}
- Molecular Weight : 285.30 g/mol
- SMILES Notation :
COC(=O)C1=NN2CCCNC(=O)C2=C1
Potential Therapeutic Applications
Research indicates that this compound may exhibit several biological activities, including:
- GABA_A Receptor Modulation : Preliminary studies suggest that the compound may interact with GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. This interaction could position it as a candidate for treating anxiety and related disorders .
- Anti-inflammatory Properties : Compounds within the pyrazolo-diazepine class have shown potential anti-inflammatory effects. For instance, related structures have been screened for their ability to inhibit key inflammatory pathways .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its interactions with biological macromolecules could influence various signaling pathways relevant to its therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with other related compounds can be helpful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | Structure | Lacks the benzyl substituent; simpler structure |
| 7-Methylpyrazolo[1,5-a]pyrimidinone | Structure | Contains a pyrimidine ring; different biological profile |
| Pyrazolo[3,4-b]quinolinone | Structure | Exhibits distinct pharmacological properties; used in different therapeutic contexts |
This table highlights the structural and functional diversity present within compounds related to this compound.
Synthesis and Biological Evaluation
Recent studies have focused on synthesizing derivatives of pyrazolo-diazepines and evaluating their biological activities. For example:
- GABA_A Receptor Modulators : A study identified new derivatives that act as positive allosteric modulators at GABA_A receptors. These compounds demonstrated significant efficacy in enhancing GABAergic transmission in preclinical models .
- Anti-inflammatory Screening : A library of pyrazolo[1,5-a]quinazoline compounds was synthesized and screened for anti-inflammatory activity. Some derivatives were found to inhibit key mitogen-activated protein kinases (MAPKs), suggesting potential therapeutic roles in inflammatory diseases .
Future Directions
Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound. Investigations into its pharmacokinetics and toxicity profiles will also be essential in assessing its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-benzyl-4-oxo-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate, and how can its purity be validated?
- Methodology :
- Synthesis : Adapt multi-step procedures from analogous heterocyclic systems. For example, cyclocondensation of carboxylate precursors with substituted amines or hydrazines, followed by regioselective benzylation (as seen in dihydropyrimidine syntheses) .
- Purity Validation : Use high-resolution techniques:
- NMR Spectroscopy : Confirm structural integrity via and NMR to detect proton environments and carbon frameworks .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) with reverse-phase chromatography and UV detection .
Q. How can the compound’s regioselectivity during functionalization be systematically analyzed?
- Methodology :
- Control Experiments : Vary reaction conditions (temperature, solvent polarity, catalysts) to isolate factors influencing regioselectivity. For pyrazole derivatives, steric hindrance and electronic effects of substituents (e.g., benzyl groups) often dictate reactivity .
- Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict favorable sites for substitution .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or MS fragments)?
- Methodology :
- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., ChemDraw simulations or Gaussian-based NMR shielding calculations) .
- Isotopic Labeling : Trace unexpected fragments in MS by synthesizing deuterated analogs to confirm fragmentation pathways .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction if feasible .
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields for novel analogs?
- Methodology :
- Design of Experiments (DoE) : Apply factorial or response surface methodologies to identify critical parameters (e.g., stoichiometry, solvent ratios) and interactions. For example, use a central composite design to optimize temperature and catalyst loading .
- High-Throughput Screening (HTS) : Employ automated platforms to rapidly test reaction conditions in parallel .
Q. How can computational methods enhance mechanistic understanding of the compound’s reactivity in biological or catalytic systems?
- Methodology :
- Reaction Path Sampling : Use quantum chemical calculations (e.g., QM/MM) to model transition states and intermediates in enzyme-binding or catalytic cycles .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to predict binding affinities or allosteric effects .
- Machine Learning : Train models on existing kinetic data to predict reaction outcomes for untested derivatives .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Sensitivity Analysis : Identify outliers by testing robustness of IC or EC values under different normalization methods .
Q. How can researchers address challenges in characterizing degradation products under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor via LC-MS/MS to identify degradation pathways .
- Stability-Indicating Assays : Develop HPLC methods with gradient elution to separate and quantify degradation products .
Specialized Techniques
Q. What advanced spectroscopic techniques are critical for elucidating tautomeric or conformational dynamics?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
